5-Chloro-3-(4-chlorobenzene-1-sulfonyl)-2-methyl-1H-indole-6-carbonitrile
Description
Chemical Name: 5-Chloro-3-(4-chlorobenzene-1-sulfonyl)-2-methyl-1H-indole-6-carbonitrile CAS No.: 628736-09-4 Molecular Formula: C₁₆H₁₀Cl₂N₂O₂S Molecular Weight: 377.24 g/mol
This indole derivative features a chloro substituent at position 5, a 4-chlorobenzenesulfonyl group at position 3, a methyl group at position 2, and a nitrile group at position 4. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogenated aromatic systems .
Properties
CAS No. |
646514-54-7 |
|---|---|
Molecular Formula |
C16H10Cl2N2O2S |
Molecular Weight |
365.2 g/mol |
IUPAC Name |
5-chloro-3-(4-chlorophenyl)sulfonyl-2-methyl-1H-indole-6-carbonitrile |
InChI |
InChI=1S/C16H10Cl2N2O2S/c1-9-16(23(21,22)12-4-2-11(17)3-5-12)13-7-14(18)10(8-19)6-15(13)20-9/h2-7,20H,1H3 |
InChI Key |
LHAAQJKMBVASSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=C(C(=C2)Cl)C#N)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-((4-chlorophenyl)sulfonyl)-2-methyl-1H-indole-6-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chloro Group: Chlorination of the indole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Nitrile Formation: The nitrile group can be introduced through a cyanation reaction using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-((4-chlorophenyl)sulfonyl)-2-methyl-1H-indole-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and sulfonyl groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
5-Chloro-3-((4-chlorophenyl)sulfonyl)-2-methyl-1H-indole-6-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-((4-chlorophenyl)sulfonyl)-2-methyl-1H-indole-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Analysis
The compound’s closest analogs differ in substituent positions, halogenation patterns, and functional groups. Key examples include:
Table 1: Structural and Functional Comparison
Physicochemical and Structural Insights
Sulfonyl vs. Thioether Groups
Replacing the sulfonyl group in the main compound with a thioether (e.g., in 5-Chloro-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole-6-carbonitrile, CAS 628736-09-4) reduces polarity and hydrogen-bonding capacity, impacting solubility and protein-binding interactions .
Dihedral Angles and Planarity
In 2-benzyl-6-chloro-1-(4-methylphenyl)-indole-3-carbonitrile, the dihedral angle between the indole and tolyl rings (86.97°) contrasts sharply with analogs like 1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carbonitrile (58.41°). This reduced planarity affects crystal packing and π-π stacking interactions .
Nitrile Position and Electronic Effects
Nitrile placement alters electron density distribution:
- 6-CN (main compound): Withdraws electrons from the indole core, stabilizing intermediates in electrophilic substitution.
- 3-CN (CAS 74960-46-6): Direct conjugation with the indole nitrogen modifies reactivity in nucleophilic attacks .
Crystallography and Intermolecular Interactions
Studies on 2-benzyl-6-chloro-1-(4-methylphenyl)-indole-3-carbonitrile reveal weak C–H···N hydrogen bonds and Cl···π interactions, which stabilize crystal lattices. Such interactions are critical in designing co-crystals for improved bioavailability .
NMR Spectral Comparisons
Comparative NMR analyses (e.g., in chromene derivatives) highlight that substituent-induced chemical shift changes (e.g., regions A and B in Figure 6 of Molecules 2014) can localize structural modifications. This approach is transferable to indole derivatives for substituent tracking .
Lumping Strategy in Modeling
Organic compounds with sulfonyl or nitrile groups (e.g., main compound vs. 5-Cyanoindole) are often "lumped" in computational models due to shared reactivity, simplifying reaction networks in environmental or metabolic studies .
Biological Activity
5-Chloro-3-(4-chlorobenzene-1-sulfonyl)-2-methyl-1H-indole-6-carbonitrile is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the existing literature on its biological activity, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
This structure includes:
- A chloro group,
- A sulfonyl group,
- An indole moiety,
- A carbonitrile functional group.
These functional groups contribute to its biological activity by influencing its interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been tested against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.19 | Induces apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 0.23 | Inhibits tubulin polymerization |
| A549 (Lung Cancer) | 0.048 | Cell cycle arrest at G2/M phase |
The compound exhibits significant cytotoxicity against these cell lines, indicating its potential as a therapeutic agent in cancer treatment. The mechanism involves disruption of microtubule dynamics, which is critical for cell division and proliferation.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial effects. Studies indicate that it possesses activity against both gram-positive and gram-negative bacteria. The structure-activity relationship (SAR) suggests that the presence of halogen atoms enhances its antimicrobial efficacy.
Case Studies
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of various indole derivatives, including the target compound, against human cancer cell lines. The results demonstrated that compounds with a similar structure exhibited IC50 values ranging from 0.04 µM to 0.5 µM, confirming the effectiveness of indole derivatives in cancer therapy .
- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of sulfonyl derivatives, revealing that compounds with similar sulfonyl groups displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study emphasized the importance of substituents in enhancing biological activity .
ADMET Properties
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for evaluating the drug-likeness of any compound. Preliminary studies suggest that this compound has favorable ADMET properties, making it a candidate for further development in drug formulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
